molecular formula C10H13ClN2O2 B12085675 tert-Butyl 5-amino-2-chloroisonicotinate

tert-Butyl 5-amino-2-chloroisonicotinate

Cat. No.: B12085675
M. Wt: 228.67 g/mol
InChI Key: CZIZQMTYZQPSNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-amino-2-chloroisonicotinate: is a chemical compound with the molecular formula C10H13ClN2O2 . It is a derivative of isonicotinic acid, featuring a tert-butyl ester group, an amino group at the 5-position, and a chlorine atom at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-2-chloroisonicotinate typically involves the esterification of 5-amino-2-chloroisonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that tert-butyl 5-amino-2-chloroisonicotinate exhibits potential antimicrobial properties. It has shown effectiveness against various bacterial strains due to its structural features that facilitate interactions with microbial targets. The amino and chloro groups enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to bacterial enzymes or receptors.

Anticancer Properties
Studies have explored the compound's role as an anticancer agent. Its structural similarity to known anticancer drugs allows it to interact with cellular pathways involved in cancer progression. Preliminary investigations suggest that it may inhibit specific kinases involved in tumor growth, making it a candidate for further development in cancer therapy .

Organic Synthesis

Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives have been utilized in the preparation of more complex molecules, including those used in drug development. The compound can be transformed through various chemical reactions, such as acylation and alkylation, leading to the formation of novel pharmacophores .

Case Study 1: Synthesis of Kinase Inhibitors

In a recent study, this compound was used as a precursor for synthesizing potent protein kinase inhibitors. The synthesis involved several steps, including the introduction of additional functional groups that enhanced the inhibitor's efficacy against specific cancer cell lines. The resulting compounds demonstrated improved potency compared to their predecessors, highlighting the utility of this compound in drug design .

Case Study 2: Antimicrobial Agents

Another research effort focused on modifying this compound to develop new antimicrobial agents. By altering the substituents on the isonicotinic framework, researchers were able to create derivatives with enhanced activity against resistant bacterial strains. This study underscores the compound's versatility and its potential role in addressing antibiotic resistance .

Comparative Data Table

Compound NameKey FeaturesApplications
This compoundAmino group at 5-position, chloro at 2-positionAntimicrobial, anticancer
Ethyl 5-amino-2-chloroisonicotinateSimilar structure but different substituentsPotentially similar applications
Methyl 5-nitro-2-chloroisonicotinateNitro group instead of aminoDifferent reactivity profile

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2-chloroisonicotinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-amino-2-chloroisonicotinate is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

tert-Butyl 5-amino-2-chloroisonicotinate (CAS No. 870487-09-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₁H₁₄ClN₃O₂
  • Molecular Weight : 241.70 g/mol
  • Log P (octanol-water partition coefficient) : Approximately 1.26, indicating moderate lipophilicity which may affect its absorption and distribution in biological systems .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis, similar to other isonicotinic derivatives.

Antitumor Activity

Research indicates that this compound may possess antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, particularly those with DNA damage repair deficiencies. The compound's activity is thought to be mediated through the inhibition of specific kinases involved in cell cycle regulation and DNA repair pathways .

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Repair : The compound may interfere with the ataxia telangiectasia and Rad3-related (ATR) kinase pathway, which is crucial for cellular responses to DNA damage. This inhibition can sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy .
  • Induction of Apoptosis : It has been suggested that the compound can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests low gastrointestinal absorption and limited blood-brain barrier permeability, which may limit its central nervous system effects but enhance its safety profile by reducing neurotoxicity .

Case Studies

StudyFindings
In Vitro Antimicrobial Study Showed effective inhibition against Staphylococcus aureus with an MIC value of 12 µg/mL.
Antitumor Efficacy in Xenograft Models Demonstrated significant tumor growth inhibition in models with deficient DNA repair mechanisms when combined with chemotherapy agents .
Mechanistic Studies on Apoptosis Indicated increased levels of cleaved caspase-3 in treated cancer cells, confirming induction of apoptosis .

Properties

IUPAC Name

tert-butyl 5-amino-2-chloropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)6-4-8(11)13-5-7(6)12/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIZQMTYZQPSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.